molecular formula C21H31NO5S B443962 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B443962
M. Wt: 409.5g/mol
InChI Key: AEKWQQWHJISPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:

    Formation of the Decahydrocyclododeca[b]thiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxycarbonyl Group: This can be achieved through esterification reactions using methanol and a suitable acid catalyst.

    Amination and Oxidation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used in similar synthetic applications.

    Methylcyclohexane: Another organic compound with a cyclohexane ring structure.

Uniqueness

What sets 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID apart is its unique decahydrocyclododeca[b]thiophene ring system, which imparts specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C21H31NO5S

Molecular Weight

409.5g/mol

IUPAC Name

5-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H31NO5S/c1-27-21(26)19-15-11-8-6-4-2-3-5-7-9-12-16(15)28-20(19)22-17(23)13-10-14-18(24)25/h2-14H2,1H3,(H,22,23)(H,24,25)

InChI Key

AEKWQQWHJISPRB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O

Origin of Product

United States

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